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Compound of Interest

Compound Name: CBT-1

Cat. No.: B1192453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of

CBT-1, a P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1

(MRP1/ABCC1) inhibitor, in Phase I clinical trials. The information is compiled from published

studies investigating CBT-1 in combination with chemotherapeutic agents to overcome

multidrug resistance in cancer.

Dosage and Administration Summary
CBT-1 has been evaluated in Phase I clinical trials primarily in combination with doxorubicin.

The dosage and administration schedules have been designed to establish the maximum

tolerated dose (MTD) and the recommended Phase II dose (RP2D).

Table 1: Summary of CBT-1 Phase I Trial Dosage and Administration
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Clinical Trial

Identifier

CBT-1

Dosage

Doxorubicin

Dosage

Administratio

n Schedule

Maximum

Tolerated

Dose (MTD)

/

Recommend

ed Phase II

Dose

(RP2D)

Reference

Advanced

Cancer

(General)

200 mg/m² to

600 mg/m²

(Dose

Escalation)

60 mg/m²

CBT-1: Oral,

daily for 7

days.

Doxorubicin:

Intravenous

on day 6.

MTD: 500

mg/m²
[1]

Sarcoma

(NCT030028

05)

50 mg and

100 mg

(Dose

Escalation

Cohorts)

37.5 mg/m²

CBT-1: Oral,

daily on days

1-7 of a 21-

day cycle.

Doxorubicin:

Intravenous

on days 5

and 6.

Not explicitly

stated in the

provided

abstract.

[2][3]

Experimental Protocols
Phase I Trial with Dose Escalation (3+3 Design)
A standard 3+3 dose-escalation design is a common methodology in Phase I oncology trials to

determine the MTD of a new drug.

Objective: To determine the MTD and dose-limiting toxicities (DLTs) of CBT-1 when

administered in combination with doxorubicin.

Methodology:

Patient Cohorts: Patients are enrolled in cohorts of three.
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Dose Escalation:

The first cohort receives the starting dose of CBT-1.

If none of the three patients experience a DLT, the next cohort of three patients is enrolled

at the next higher dose level.

If one of the three patients experiences a DLT, three more patients are enrolled at the

same dose level.

If one of six patients at a given dose level experiences a DLT, the dose is escalated for the

next cohort.

If two or more patients in a cohort of three to six patients experience a DLT, the dose is

considered to have exceeded the MTD.

MTD Determination: The MTD is defined as the dose level at which less than 33% of patients

experience a DLT.

Data Collection: Safety and tolerability data are collected continuously throughout the trial.

Pharmacokinetic and pharmacodynamic data are also collected to assess the drug's

behavior in the body.

Pharmacodynamic Analysis Protocol
Objective: To assess the biological activity of CBT-1 in inhibiting P-glycoprotein function.

Methodology (based on a study with paclitaxel):

Patient Population: Patients with advanced solid tumors.

Drug Administration:

CBT-1 is administered orally at a dose of 500 mg/m² for 7 days.

On day 6, a 3-hour intravenous infusion of the chemotherapeutic agent (e.g., paclitaxel at

135 mg/m²) is administered.
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Sample Collection:

Peripheral blood mononuclear cells (PBMCs) are collected before the first dose of CBT-1
and on day 6 before the chemotherapy infusion.

Rhodamine Efflux Assay:

The function of P-gp in CD56+ PBMCs is assessed by measuring the efflux of the

fluorescent substrate rhodamine.

A significant decrease in rhodamine efflux after CBT-1 administration indicates P-gp

inhibition.

(99m)Tc-sestamibi Imaging:

Whole-body imaging with the P-gp substrate (99m)Tc-sestamibi is performed before CBT-
1 administration and on day 6.

An increase in the area under the concentration-time curve (AUC) of (99m)Tc-sestamibi in

tissues that normally express high levels of P-gp (e.g., liver) indicates inhibition of P-gp-

mediated efflux.

Signaling Pathway and Experimental Workflow
CBT-1 Mechanism of Action
CBT-1 is a small molecule inhibitor of the ATP-binding cassette (ABC) transporters P-

glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially Multidrug Resistance-

Associated Protein 1 (MRP1, encoded by the ABCC1 gene). These transporters are ATP-

dependent efflux pumps that are often overexpressed in cancer cells, leading to the expulsion

of chemotherapeutic drugs and resulting in multidrug resistance. By inhibiting these pumps,

CBT-1 increases the intracellular concentration of chemotherapeutic agents, thereby restoring

their cytotoxic efficacy.
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Caption: Mechanism of action of CBT-1 in overcoming multidrug resistance.

Phase I Trial Experimental Workflow
The workflow of a Phase I clinical trial of CBT-1 involves several key stages, from patient

screening and enrollment to treatment and data analysis, with a primary focus on safety and

dose determination.
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CBT-1 Phase I Trial Workflow
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Caption: Experimental workflow of a Phase I trial of CBT-1 with doxorubicin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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